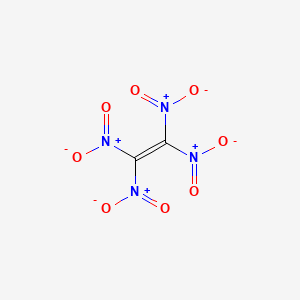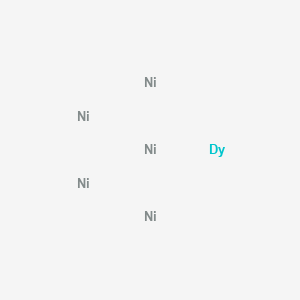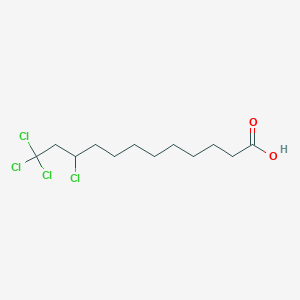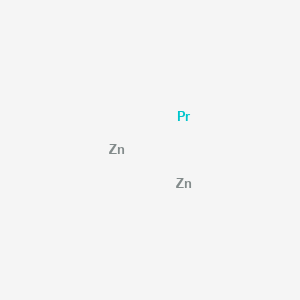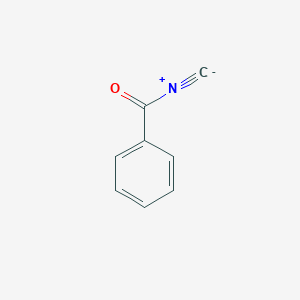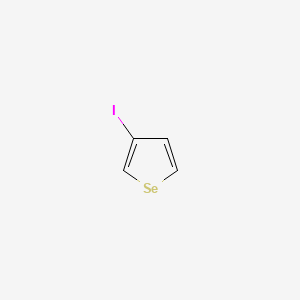
Selenophene, 3-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodoselenophene is a selenium-containing heterocyclic compound with the molecular formula C4H3ISe. It is a derivative of selenophene, where an iodine atom is substituted at the third position of the selenophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodoselenophene can be synthesized through various methods, including electrophilic cyclization and cross-coupling reactions. One common method involves the iodine-mediated regioselective cyclization of selenoenynes. For example, a solution of 1,5-diphenylpenta-1,4-diyn-3-ol and dibutyl diselenide in ethanol, under an argon atmosphere, can be treated with sodium borohydride to yield 3-iodoselenophene .
Industrial Production Methods: While specific industrial production methods for 3-iodoselenophene are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Negishi reactions, is common in industrial applications due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Iodoselenophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in cross-coupling reactions, such as the Sonogashira and Negishi reactions, where the iodine atom is replaced by other functional groups.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Sonogashira Reaction: Catalytic amounts of palladium(II) chloride (Pd(PPh3)2Cl2) in dimethylformamide (DMF) with triethylamine (Et3N) as the base.
Negishi Reaction: Palladium catalysts in the presence of organozinc reagents.
Major Products:
3-Alkynylselenophenes: Formed through Sonogashira cross-coupling with terminal alkynes.
Biaryls and Diaryl Acetylenes: Formed through Negishi cross-coupling reactions.
Scientific Research Applications
3-Iodoselenophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex selenium-containing compounds.
Biology and Medicine: Selenophene derivatives have shown potential biological activities, including antidepressant, antioxidant, anticonvulsant, antibacterial, antitumor, and hepatoprotective properties.
Mechanism of Action
The mechanism by which 3-iodoselenophene exerts its effects is primarily through its reactivity in cross-coupling reactions. The iodine atom at the third position of the selenophene ring makes it a versatile substrate for palladium-catalyzed reactions, facilitating the formation of various functionalized selenophenes . These reactions often involve the activation of the C-I bond, followed by the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
3-Bromoselenophene: Similar in structure but with a bromine atom instead of iodine.
3-Chloroselenophene: Contains a chlorine atom at the third position.
3-Alkynylselenophenes: Formed through cross-coupling reactions with alkynes.
Uniqueness: 3-Iodoselenophene is unique due to the presence of the iodine atom, which enhances its reactivity in cross-coupling reactions compared to its bromine and chlorine analogs. This increased reactivity makes it a valuable intermediate in the synthesis of more complex selenophene derivatives .
Properties
CAS No. |
18168-61-1 |
|---|---|
Molecular Formula |
C4H3ISe |
Molecular Weight |
256.94 g/mol |
IUPAC Name |
3-iodoselenophene |
InChI |
InChI=1S/C4H3ISe/c5-4-1-2-6-3-4/h1-3H |
InChI Key |
GAAVLFWNOZQEHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


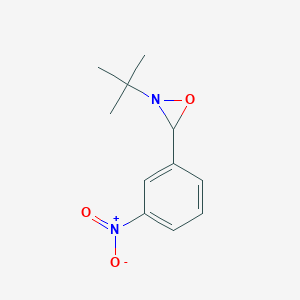

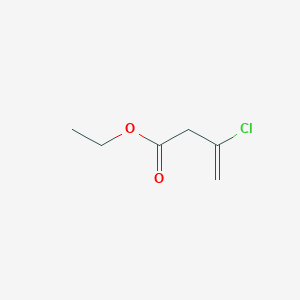
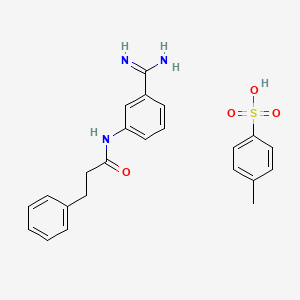

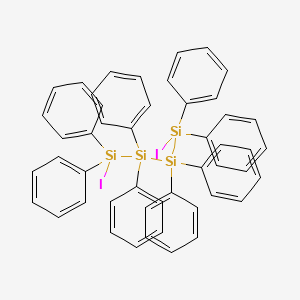
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)
